molecular formula C24H20N2O2 B5960117 N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide

N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B5960117
M. Wt: 368.4 g/mol
InChI Key: CCGBWVNUUCQQIF-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative of interest in medicinal chemistry and anticancer research. The quinoline scaffold is a privileged structure in drug discovery, known for its versatile pharmacological profile . Specifically, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as key structural motifs in the development of novel histone deacetylase (HDAC) inhibitors, which are a validated target for cancer therapy . Compounds based on this core structure have demonstrated potent in vitro anticancer activity, inducing G2/M cell cycle arrest and promoting apoptosis in cancer cell lines such as K562 leukemia cells . Furthermore, quinoline-4-carboxamide derivatives have shown promise in targeting other oncogenic pathways. Recent research indicates that similar compounds can act as potent apoptosis inducers in a panel of cancer cells and exhibit significant anti-colon cancer activity by potentially inhibiting key proteins like phosphoinositide dependent protein kinase-1 (PDK1) . The specific substitution pattern of this compound, featuring a 2-phenyl group and a N-[(4-methoxyphenyl)methyl] carboxamide side chain, is designed to interact with hydrophobic regions of enzyme active sites, which can be critical for enhancing binding affinity and selectivity . This compound is intended for research purposes only, specifically for investigating enzyme inhibition, apoptotic mechanisms, and in vitro cytotoxic effects in the context of oncology drug discovery.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-28-19-13-11-17(12-14-19)16-25-24(27)21-15-23(18-7-3-2-4-8-18)26-22-10-6-5-9-20(21)22/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGBWVNUUCQQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Structural Analogues and Inferred Reactivity

While the exact compound lacks direct studies, its structural components (benzamide, ethylsulfonyl, and thienyl groups) are well-documented in medicinal and synthetic chemistry. Key insights from analogous systems include:

a) Ethylsulfonyl Group Reactivity

  • Nucleophilic Substitution : Ethylsulfonyl moieties in similar compounds (e.g., N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylsulfonyl)benzamide ) undergo nucleophilic displacement with amines or thiols under basic conditions.

  • Reduction : Sulfonyl groups can be reduced to thiols using reagents like LiAlH4 or NaBH4 in the presence of transition-metal catalysts .

b) Benzamide Functionalization

  • Hydrolysis : Benzamide derivatives are prone to acidic or basic hydrolysis, yielding carboxylic acids and amines. For example, compound 1 in was synthesized via amide bond formation using HATU/DIPEA, a reaction reversible under hydrolytic conditions.

  • Coupling Reactions : Benzamides participate in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings when functionalized with halogens .

c) Thienyl Ring Reactivity

  • Electrophilic Substitution : The 2-thienyl group directs electrophiles to the 5-position, enabling halogenation, sulfonation, or nitration. For instance, thiophene derivatives in underwent radical cyclization to form benzothiazoles.

  • Oxidation : Thienyl rings can oxidize to sulfones or sulfoxides under strong oxidizing agents like mCPBA .

Hypothetical Synthetic Routes

Based on methodologies from

Scientific Research Applications

Medicinal Chemistry Applications

Histone Deacetylase Inhibition

One of the most notable applications of N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide is its role as a histone deacetylase (HDAC) inhibitor . HDACs are crucial in regulating gene expression and are implicated in various cancers. The compound's ability to inhibit HDACs suggests potential therapeutic uses in cancer treatment and epigenetic regulation. Studies indicate that structural modifications can significantly affect its inhibitory potency against different HDAC isoforms, making it a focus of ongoing research for drug development .

The compound exhibits various biological activities, including:

  • Anticancer Properties : Its HDAC inhibitory action is linked to the induction of cell cycle arrest and apoptosis in cancer cells.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its bioactivity. The following table summarizes related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
2-Phenylquinoline-4-Carboxylic AcidQuinoline core, carboxylic acidHDAC inhibition
2-(4-Fluorophenyl)Quinoline-4-Carboxylic AcidFluorine substitutionAnticancer properties
2-(4-Methoxyphenyl)Quinoline-4-Carboxylic AcidMethoxy substitutionSimilar HDAC inhibitory activity
2-(4-Dimethylaminophenyl)Quinoline-4-Carboxylic AcidDimethylamino substitutionEnhanced bioactivity

This table illustrates how specific functional groups influence the pharmacological profiles of quinoline derivatives .

Case Studies

  • In Vitro Studies : Research has demonstrated that this compound effectively inhibits HDAC3 with a significant reduction in cell viability in cancer cell lines. The compound showed IC50 values comparable to established HDAC inhibitors .
  • In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, indicating its potential as an effective anticancer agent. Further studies are required to elucidate the exact mechanisms involved .
  • Comparative Analysis : A comparative study involving various quinoline derivatives highlighted that this compound displayed superior selectivity towards specific HDAC isoforms compared to other tested compounds, suggesting a potential for reduced side effects in therapeutic applications .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Modifications in Quinoline-4-Carboxamides

The following table highlights key structural differences and similarities between the target compound and related quinoline derivatives:

Compound Name (Reference) Substituent at 4-Carboxamide Key Functional Groups/Modifications Biological Activity (if reported)
Target Compound 4-Methoxybenzyl Methoxy (electron-donating), aromatic Not explicitly reported in evidence
5a5 (N-Morpholinopropanamido derivative) Morpholinopropanamido Morpholine (polar, cyclic amine) Antibacterial (synthesized for evaluation)
LMM5 (1,3,4-Oxadiazole derivative) 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazole Oxadiazole, 4-methoxybenzyl Antifungal (C. albicans inhibition)
STX-0119 (Furanyl-oxadiazole) 5-(2-Furanyl)-1,3,4-oxadiazole Furanyl (heterocyclic), oxadiazole Designed for enhanced hydrophobicity
Compound 4-Hydroxymethylphenyl Hydroxymethyl (polar, metabolically labile) Improved solubility post-deprotection
N-(5-Nitro-2-thiazolyl) derivative 5-Nitrothiazolyl Nitro (electron-withdrawing), thiazole Structural analog with potential activity

Physicochemical Properties

  • Lipophilicity (LogP) : The methoxy group in the target compound increases lipophilicity compared to polar substituents like morpholine (5a5) or hydroxymethyl (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Solubility : Compounds with polar groups (e.g., morpholine in 5a5) exhibit higher solubility in aqueous media, whereas the target compound’s methoxybenzyl group favors organic solvents .

Pharmacokinetic Considerations

  • The tert-butyldimethylsilyl (TBDMS) group in ’s precursor compound highlights the use of protecting groups to modulate solubility and stability. The target compound’s methoxy group avoids such labile modifications, offering inherent metabolic stability .
  • Aliphatic amine substituents (e.g., 5a6 and 5a7) may undergo faster hepatic clearance compared to the aromatic methoxybenzyl group in the target compound .

Key Research Findings and Implications

  • Antifungal Applications : LMM5’s success against C. albicans suggests that the 4-methoxybenzyl group in the target compound could be leveraged for similar applications, though empirical validation is needed .
  • Antibacterial Optimization: ’s compounds demonstrate that substituent polarity (e.g., morpholine vs. dimethylamino) significantly impacts antibacterial efficacy. The target compound’s balance of lipophilicity and stability may position it as a candidate for Gram-positive bacterial targeting .
  • Metabolic Engineering : The hydroxymethyl group in ’s compound requires deprotection for activation, whereas the methoxy group in the target compound offers a "ready-to-use" profile, reducing synthetic complexity .

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms, and potential therapeutic applications, drawing from various research studies and findings.

1. Chemical Structure and Properties

The compound features a quinoline core substituted with a phenyl group at the 2-position and a carboxamide functional group at the 4-position. The presence of a methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its role as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy.
  • Receptor Modulation : It may also function as a receptor antagonist or modulator, impacting various signaling pathways related to cell growth and proliferation.

3.1 Anticancer Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that certain derivatives showed IC50 values as low as 0.2 μM against HCT116 cells, indicating potent cytotoxicity . The mechanism involves disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Cell Line IC50 (μM) Mechanism
HCT1160.2Tubulin polymerization inhibition
SK-OV-30.5Disruption of mitotic spindle assembly

3.2 Anti-inflammatory and Antimicrobial Properties

In addition to anticancer effects, this compound has shown potential anti-inflammatory and antimicrobial activities. It has been evaluated for its effectiveness against various bacterial strains, exhibiting moderate antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 5.64 to 22.9 µM against Gram-positive bacteria like Staphylococcus aureus .

4. Case Studies and Clinical Implications

Several studies have explored the therapeutic potential of this compound in preclinical models:

  • A study investigating the effects on Leydig cells indicated that similar quinoline derivatives could reduce testosterone levels significantly, suggesting potential applications in treating hormone-related disorders .
  • Another investigation focused on the compound's role in cancer therapy highlighted its ability to induce apoptosis in cancer cells through HDAC inhibition, demonstrating promising results for further clinical development .

5. Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the chemical structure influence its biological activity could lead to more potent derivatives.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy will be crucial for advancing this compound towards clinical applications.
  • Combination Therapies : Exploring synergistic effects with other anticancer agents may enhance therapeutic outcomes in cancer treatment.

Q & A

Q. What are the recommended synthetic routes and purification methods for N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted quinoline precursors with appropriate amines. For example, a similar quinoline carboxamide derivative was synthesized using flash chromatography (silica gel 60, 0.063–0.200 mm) with ethyl acetate/hexane or DCM/methanol gradients for purification . Yield optimization (e.g., 67–75%) is achieved through controlled reaction times and TLC monitoring. Post-synthesis, crystallization from methanol/DCM mixtures enhances purity .

Q. How is structural confirmation performed for this compound?

  • Methodological Answer : Structural validation relies on combined analytical techniques:
  • 1H/13C NMR : Peaks in DMSO-d6 or CDCl3 confirm substituent integration (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • ESI-MS : Molecular ion peaks ([M+H]+) verify molecular weight (e.g., m/z ~413 for related analogs) .
  • X-ray crystallography : SHELX programs refine crystal structures for absolute configuration determination .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on structurally similar compounds:
  • Hazard Classification : Acute toxicity (oral/dermal/inhalation Category 4) requires PPE (gloves, lab coat, goggles) .
  • Handling : Use fume hoods to avoid inhalation; avoid direct contact via nitrile gloves. Emergency protocols include rinsing exposed skin with water and consulting safety data sheets (SDS) .

Advanced Research Questions

Q. How can selective functionalization of the quinoline core be achieved for derivatization studies?

  • Methodological Answer : Lithiation at the quinoline C3 position using n-BuLi/TMEDA in THF at −60°C enables electrophilic substitution (e.g., with trimethylstannyl or methyl iodide). This preserves stereogenic centers and achieves 59–74% yields. Subsequent Stille coupling with aryl/alkyl iodides introduces functional groups for PET tracer development (e.g., carbon-11 labeling) .

Q. What strategies address contradictions in spectroscopic data during structural analysis?

  • Methodological Answer : Discrepancies in NMR/MS data (e.g., unexpected splitting or missing peaks) require:
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25–60°C .
  • High-Resolution MS : Confirm molecular formula accuracy (e.g., <2 ppm error) .
  • Crystallographic Validation : Resolve ambiguous NOEs or coupling constants via single-crystal XRD .

Q. How can this compound be optimized for receptor-binding studies (e.g., NK-3 receptors)?

  • Methodological Answer :
  • Pharmacophore Modification : Introduce electron-withdrawing groups (e.g., −CF3) at the phenyl ring to enhance binding affinity, guided by docking studies .
  • Isotopic Labeling : Use [11C]CH3I in Stille reactions to synthesize radiolabeled analogs for in vivo PET imaging, ensuring rapid purification (<45 min) to account for 11C’s short half-life (20.4 min) .

Q. What are the implications of solvent choice on reaction efficiency and byproduct formation?

  • Methodological Answer :
  • Polar aprotic solvents (THF/DMF) : Enhance nucleophilicity in amidation reactions but may form carbocation byproducts.
  • Solvent-free microwave irradiation : Reduces side reactions (e.g., hydrolysis) and improves yield (e.g., 85–90% in 10 min vs. 24 h conventional heating) .
  • Reaction Monitoring : Use in situ IR or Raman spectroscopy to detect intermediates and optimize quenching times .

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